molecular formula C23H20BrN3OS2 B11124213 (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11124213
M. Wt: 498.5 g/mol
InChI Key: BDJGLHPITRNGSX-ZHZULCJRSA-N
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Description

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a pyrazole ring, a thiazolidinone ring, and a bromophenyl group. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 3-butyl-2-thioxo-1,3-thiazolidin-4-one in the presence of a base, followed by cyclization with phenylhydrazine to form the pyrazole ring. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The bromophenyl group allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic conditions.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of iodinated or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have indicated that it can inhibit the growth of certain bacterial strains and cancer cell lines.

Medicine

The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific biological targets makes it a candidate for drug development, particularly in the treatment of infectious diseases and cancer.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers and coatings. Its chemical stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (5Z)-5-{[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-butyl-2-thioxo-1,3-thiazolidin-4-one apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the bromophenyl group, in particular, enhances its reactivity and potential for substitution reactions, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H20BrN3OS2

Molecular Weight

498.5 g/mol

IUPAC Name

(5Z)-5-[[3-(4-bromophenyl)-1-phenylpyrazol-4-yl]methylidene]-3-butyl-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H20BrN3OS2/c1-2-3-13-26-22(28)20(30-23(26)29)14-17-15-27(19-7-5-4-6-8-19)25-21(17)16-9-11-18(24)12-10-16/h4-12,14-15H,2-3,13H2,1H3/b20-14-

InChI Key

BDJGLHPITRNGSX-ZHZULCJRSA-N

Isomeric SMILES

CCCCN1C(=O)/C(=C/C2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)/SC1=S

Canonical SMILES

CCCCN1C(=O)C(=CC2=CN(N=C2C3=CC=C(C=C3)Br)C4=CC=CC=C4)SC1=S

Origin of Product

United States

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